Yuehgesin C

Description

Structure

3D Structure

Properties

IUPAC Name |

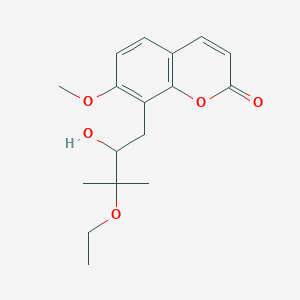

8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJUDJOXRYEYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Yuehgesin C: A Technical Overview of a Novel Coumarin

Yuehgesin C , a novel coumarin derivative, has been identified and isolated from the flowers of Murraya paniculata. This technical guide serves to consolidate the current, albeit limited, scientific understanding of this compound, targeting researchers, scientists, and drug development professionals. Due to the nascent stage of research into this compound, this document primarily focuses on its chemical nature and the established biological activities of related compounds from its source, which suggest promising avenues for future investigation.

Chemical Properties

This compound is classified as a coumarin, a significant class of benzopyrone secondary metabolites found in various plants. Its molecular formula is C17H22O5, with a molecular weight of 306.4 g/mol . The "(R)" designation in its full chemical name, (R)-Yuehgesin C, indicates a specific stereoisomer, highlighting the three-dimensional arrangement of its atoms.

| Property | Value |

| Molecular Formula | C17H22O5 |

| Molecular Weight | 306.4 g/mol |

| Compound Type | Coumarin |

| Natural Source | Murraya paniculata (Flowers) |

Putative Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not yet available in published literature, the well-documented pharmacological properties of other coumarins isolated from Murraya paniculata provide a strong basis for predicting its potential therapeutic effects. Numerous coumarin derivatives from this plant have demonstrated significant anti-inflammatory and antibacterial activities.

A key mechanism of action for many anti-inflammatory compounds is the inhibition of nitric oxide (NO) production. Excessive NO production is a hallmark of the inflammatory response, and its modulation is a critical target for therapeutic intervention. It is hypothesized that this compound, like other coumarins from Murraya paniculata, may exert anti-inflammatory effects by inhibiting the production of NO in inflammatory cells such as macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Postulated Experimental Workflow for Investigating Anti-Inflammatory Effects

To investigate the potential anti-inflammatory properties of this compound, a standard in vitro experimental workflow would be employed. This typically involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.

Experimental Protocols:

Cell Culture and Treatment:

-

RAW 264.7 macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells would be seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (typically 1-2 hours), cells would be stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a negative control (no LPS) would be included.

Nitric Oxide (NO) Assay:

-

After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant would be measured using the Griess reagent.

-

Briefly, 100 µL of cell supernatant would be mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm would be measured using a microplate reader. The nitrite concentration would be determined from a standard curve prepared with sodium nitrite.

Cytotoxicity Assay:

-

To ensure that the observed inhibition of NO production is not due to cellular toxicity, a cytotoxicity assay (e.g., MTT or LDH assay) would be performed in parallel.

-

For the MTT assay, after collecting the supernatant for the NO assay, the cells would be incubated with MTT solution (0.5 mg/mL) for 4 hours.

-

The resulting formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO), and the absorbance at 570 nm would be measured.

Postulated Signaling Pathway

The inhibition of NO production by anti-inflammatory agents is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to the promoter region of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. It is plausible that this compound could interfere with this pathway at one or more points, ultimately leading to a reduction in iNOS expression and NO production.

Future Directions

The information presented in this technical guide is largely based on extrapolation from related compounds and established methodologies. To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:

-

Confirmation of Biological Activity: Direct experimental validation of the anti-inflammatory, antibacterial, and other potential biological activities of purified this compound.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., IKK, IκBα, p65) and quantitative PCR to measure the expression of pro-inflammatory genes.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

This guide will be updated as new research on this compound becomes available.

An In-depth Technical Guide on Yuehgesin C: Chemical Profile and a Review of Related Compounds from Murraya paniculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuehgesin C is a naturally occurring coumarin isolated from the plant Murraya paniculata. While specific biological data on this compound is limited in current scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological activities. This guide provides a detailed summary of the known chemical structure and properties of this compound. Furthermore, it explores the broader context of coumarins derived from Murraya paniculata and their potential as anticancer agents, with a particular focus on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology research. This document synthesizes information on relevant experimental methodologies and provides conceptual frameworks for investigating the therapeutic potential of such compounds.

Chemical Structure and Properties of this compound

This compound is a coumarin derivative with the IUPAC name 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one | PubChem[1] |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |

| Molecular Weight | 306.4 g/mol | PubChem[1] |

| SMILES | CCOC(C)(C)--INVALID-LINK--O | PubChem[1] |

| XLogP3-AA | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Murraya paniculata: A Source of Bioactive Coumarins

Murraya paniculata (L.) Jack, commonly known as orange jasmine, is a small evergreen shrub belonging to the Rutaceae family. It is widely distributed in South and Southeast Asia and Australia[2][3][4][5][6]. Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments[3][4]. Phytochemical investigations of M. paniculata have revealed the presence of a diverse array of secondary metabolites, with coumarins and flavonoids being among the most prominent[7][8][9][10]. These compounds are believed to be responsible for the plant's observed pharmacological activities, which include antibacterial, anti-inflammatory, and antioxidant effects[7][8][11].

The STAT3 Signaling Pathway: A Target for Cancer Therapy

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, STAT3 activation is transient and tightly controlled. However, aberrant and persistent activation of STAT3 is a hallmark of many human cancers, including but not limited to, breast, lung, prostate, and colorectal cancers. Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL). Therefore, inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.

Experimental Protocols for Evaluating Anticancer Activity

The investigation of novel compounds for anticancer potential involves a series of established in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the efficacy of coumarins like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative and PI-positive cells are necrotic.

-

Western Blotting for STAT3 and Downstream Targets

Objective: To determine the effect of the test compound on the expression and phosphorylation of STAT3 and its downstream target proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

While this compound remains a compound with uncharacterized biological activity, its origin from Murraya paniculata and its coumarin scaffold suggest that it may possess therapeutic potential. The broader class of coumarins from this plant has demonstrated various biological effects, and their investigation as potential anticancer agents, particularly as inhibitors of the STAT3 signaling pathway, is a promising area of research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other related natural products. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Subsequent studies should then aim to elucidate its mechanism of action and evaluate its efficacy in preclinical cancer models. This will be crucial in determining if this compound or its derivatives can be developed into novel therapeutic agents for the treatment of cancer.

References

- 1. (R)-YuehgesinC | C17H22O5 | CID 86310823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Murraya paniculata - Wikipedia [en.wikipedia.org]

- 3. NParks | Murraya paniculata [nparks.gov.sg]

- 4. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gardenia.net [gardenia.net]

- 6. PlantNET - FloraOnline [plantnet.rbgsyd.nsw.gov.au]

- 7. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses -Journal of Pharmacopuncture | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Yuehgesin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. First isolated from the flowers of Murraya paniculata, a plant species belonging to the Rutaceae family, this compound has also been identified in the peels of Citrus grandis.[1] Its chemical structure, 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, features a substituted coumarin core, suggesting potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological properties of this compound, with a focus on detailed experimental protocols and data presentation to support further research and development.

Synthesis of this compound

The synthesis of this compound, as documented in the scientific literature, is primarily based on its isolation and purification from natural sources rather than a total chemical synthesis. The following protocol details the extraction and purification process from the flowers of Murraya paniculata.

Experimental Protocol: Isolation and Purification

Source Material: Fresh flowers of Murraya paniculata.

Procedure:

-

Extraction: The fresh flowers of Murraya paniculata (5.8 kg) are extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The ethyl acetate soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (pTLC) or recrystallization to yield the pure compound.

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |

| Molecular Formula | C₁₇H₂₂O₅ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 125072-68-6 |

| Appearance | Colorless needles |

| Melting Point | 117-118 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. |

Spectroscopic Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch |

| 1720 | C=O stretch (lactone) |

| 1600, 1570 | C=C stretch (aromatic) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.62 | d | 9.5 | 1H | H-4 |

| 7.35 | d | 8.5 | 1H | H-5 |

| 6.82 | d | 8.5 | 1H | H-6 |

| 6.23 | d | 9.5 | 1H | H-3 |

| 3.92 | s | - | 3H | 7-OCH₃ |

| 3.85 | m | - | 1H | H-2' |

| 3.35 | q | 7.0 | 2H | -OCH₂CH₃ |

| 3.10 | dd | 14.0, 4.0 | 1H | H-1'a |

| 2.90 | dd | 14.0, 8.0 | 1H | H-1'b |

| 1.25 | s | - | 3H | 3'-CH₃ (a) |

| 1.20 | s | - | 3H | 3'-CH₃ (b) |

| 1.15 | t | 7.0 | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 161.2 | C-2 |

| 157.9 | C-7 |

| 150.0 | C-8a |

| 143.5 | C-4 |

| 128.0 | C-5 |

| 113.8 | C-4a |

| 113.0 | C-3 |

| 112.5 | C-6 |

| 108.0 | C-8 |

| 78.0 | C-2' |

| 75.0 | C-3' |

| 56.0 | 7-OCH₃ |

| 58.5 | -OCH₂CH₃ |

| 25.0 | 3'-CH₃ (a) |

| 24.8 | 3'-CH₃ (b) |

| 23.0 | C-1' |

| 15.5 | -OCH₂CH₃ |

Mass Spectrometry (MS)

| m/z (rel. intensity %) | Assignment |

| 306 [M]⁺ | Molecular ion |

| 233 | [M - C₄H₉O]⁺ |

| 205 | [M - C₅H₁₁O₂]⁺ |

Biological Activity

Preliminary studies and the structural similarity of this compound to other bioactive coumarins suggest potential anti-inflammatory and neuroprotective properties. However, detailed quantitative data and specific mechanistic pathways for this compound are not extensively documented in publicly available literature. The following sections outline general experimental protocols for assessing these activities, which could be applied to this compound in future research.

Anti-inflammatory Activity Assay (General Protocol)

Cell Line: RAW 264.7 murine macrophages.

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) is added to the wells to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide (NO) in the culture medium is measured using the Griess reagent.

-

Data Analysis: The concentration of NO is determined by measuring the absorbance at 540 nm. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is calculated.

Neuroprotective Activity Assay (General Protocol)

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

-

Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C in a 5% CO₂ atmosphere.

-

Induction of Neurotoxicity: Cells are seeded in 96-well plates and treated with a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, to induce cell death.

-

Treatment: Cells are co-treated with the neurotoxin and various concentrations of this compound.

-

Cell Viability Assessment: After 24-48 hours, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the control group treated only with the neurotoxin.

Caption: General experimental workflows for biological activity screening.

Conclusion

This compound is a coumarin natural product with a well-defined structure, primarily obtained through extraction from plant sources. Its characterization is supported by comprehensive spectroscopic data. While its biological activities are yet to be fully elucidated, its chemical structure suggests potential as an anti-inflammatory and neuroprotective agent. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies focusing on total synthesis could enable the generation of analogs for structure-activity relationship studies, and detailed in vitro and in vivo biological evaluations are necessary to uncover its full pharmacological profile and mechanism of action.

References

The Discovery and Origins of Yuehgesin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuehgesin C, a naturally occurring coumarin, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. First identified from the plant genus Murraya, and later from Citrus grandis, this compound has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical characteristics of this compound. It details the experimental protocols for its isolation and purification and presents its known biological activities with available quantitative data. Furthermore, this document illustrates the key signaling pathways potentially modulated by this compound, offering a foundational resource for further research and development.

Introduction

Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. This compound, a member of the coumarin family, has been isolated from plant species traditionally used in folk medicine, suggesting its potential role in therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further investigation into its mechanism of action and potential for drug development.

Discovery and Origin

This compound is a phytochemical that has been isolated from multiple botanical sources. Its primary origins are plants belonging to the Murraya genus, specifically from the leaves and stems of species such as Murraya paniculata (commonly known as Orange Jasmine) and Murraya exotica.[1][2] Additionally, this compound has been identified as a constituent of the peels of Citrus grandis (pomelo).[3][4] The presence of this compound in these plants, which have a history of use in traditional medicine for treating various ailments including pain and inflammation, has spurred scientific interest in its biological properties.[1]

Physicochemical Properties

This compound is characterized by the following molecular and structural features:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₅ | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| Chemical Class | Coumarin | [1] |

| CAS Number | 125072-68-6 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to determine the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To establish the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on methods used for the separation of coumarins from Murraya and Citrus species.

Extraction

-

Plant Material Preparation: Air-dried and powdered leaves and twigs of Murraya paniculata (1.5 kg) are subjected to extraction.[5]

-

Solvent Extraction: Sequential extraction is performed with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and then methanol.[5] The crude extracts are then concentrated under reduced pressure.

Chromatographic Purification

-

Column Chromatography (CC): The crude extract (e.g., the petroleum ether extract) is subjected to vacuum column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel (e.g., 230-400 mesh).[6]

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate with an increasing proportion of ethyl acetate.[7] Dichloromethane and ethyl acetate gradients can also be used.[6]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[8]

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC.[6]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system that provides good separation of the target compound, for instance, a mixture of cyclohexane and ethyl acetate.[6]

-

Visualization and Elution: The separated bands are visualized under UV light, and the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent like methanol or acetone.[6]

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, Reversed-Phase HPLC (RP-HPLC) is often employed.[9]

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Biological Activity

This compound has been investigated for its anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

In a study investigating constituents from the peels of Citrus grandis, this compound was evaluated for its ability to inhibit superoxide anion generation and elastase release in fMLP/CB-stimulated human neutrophils. While several other isolated coumarins showed significant inhibitory activity, the specific IC₅₀ values for this compound were not provided in the available search results, though it was part of the tested compounds. One source indicates that certain coumarins from this study had IC50 values for superoxide anion generation inhibition ranging from 0.54 to 7.57 µM.[3][10][11][12]

Neuroprotective Activity

The neuroprotective potential of this compound was assessed in a study evaluating the protection of neurons against Aβ-mediated neurotoxicity.[3][4] In the primary screening, this compound, at a concentration of 50 μM, did not exhibit significant neuroprotective effects in this particular assay.[3][12]

Potential Signaling Pathways

Based on the reported anti-inflammatory and antioxidative properties of coumarins and the general mechanisms of action for such compounds, the following signaling pathways are proposed as potential targets for this compound.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[13][14] Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[15] This pathway, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the production of inflammatory mediators such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[16][17] It is plausible that this compound may inhibit the activation of NF-κB, thereby reducing the expression of these pro-inflammatory genes.

Keap1-Nrf2 Antioxidant Response Pathway

Many natural compounds with neuroprotective properties act by mitigating oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[18][19][20][21] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[20] In the presence of oxidative stress or certain phytochemicals, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes, such as those for heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[22] While direct evidence is lacking for this compound, its potential to reduce oxidative stress may be mediated through the activation of the Nrf2 pathway.

Conclusion and Future Directions

This compound is a naturally occurring coumarin with demonstrated anti-inflammatory potential. This guide has summarized its discovery, origins, and known biological activities, and provided a framework for its isolation and purification. While initial studies have shed some light on its bioactivities, further research is required to fully elucidate its pharmacological profile.

Future investigations should focus on:

-

Comprehensive Spectroscopic Characterization: Publishing detailed ¹H-NMR, ¹³C-NMR, MS, and IR data to serve as a definitive reference for the scientific community.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory and any potential neuroprotective effects.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

By addressing these areas, the full therapeutic potential of this compound can be explored, paving the way for its possible development as a novel therapeutic agent.

References

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. akjournals.com [akjournals.com]

- 7. books.aijr.org [books.aijr.org]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

Yuehgesin C: A Technical Deep-Dive into its Anti-Inflammatory and Neuroprotective Mechanisms

For Immediate Release

[City, State] – [Date] – Yuehgesin C, a structurally complex natural product isolated from plants of the Murraya genus, is emerging as a compound of significant interest for researchers in drug discovery and development. Preliminary evidence suggests that its mechanism of action is centered around potent anti-inflammatory and neuroprotective activities, primarily through the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Pronged Approach

This compound, a hybrid of sesquiterpene and coumarin, is understood to exert its biological effects through two primary pathways:

-

Anti-Inflammatory Action: The principal anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing this pathway, this compound can effectively dampen the inflammatory cascade.

-

Neuroprotective Effects: The neuroprotective properties of this compound are linked to its capacity to reduce oxidative stress in neural tissues. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases. This compound appears to mitigate this damage by scavenging ROS and potentially enhancing endogenous antioxidant defenses.

Quantitative Data Summary

While specific quantitative data for this compound remains limited in publicly available literature, studies on analogous coumarins isolated from Murraya alata provide valuable insights into its potential potency. The following table summarizes the inhibitory activity of related compounds on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

| Compound | IC50 (μM) for NO Inhibition |

| Muralatin A | 6.0 |

| Muralatin B | 14.5 |

| Muralatin H | 8.5 |

| 5,7-dimethoxy-8-[(Z)-3-methylbut-1,3-dienyl)]coumarin | 12.2 |

| Muralatin K | 10.8 |

Data extrapolated from studies on coumarins isolated from Murraya alata.

Signaling Pathways

The proposed signaling pathways involved in the mechanism of action of this compound are depicted below.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is crucial for evaluating the anti-inflammatory potential of this compound.

1. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

2. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

The percentage of inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

3. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.

-

After treatment, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

In-depth Technical Guide: Potential Biological Targets of Yuehgesin C

A comprehensive analysis of the known biological interactions, signaling pathways, and experimental data related to Yuehgesin C for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel natural product that has recently garnered attention within the scientific community for its potential therapeutic applications. This technical guide aims to provide a detailed overview of the current understanding of this compound's biological targets and mechanisms of action. The information presented herein is a synthesis of available preclinical data, intended to serve as a valuable resource for researchers actively engaged in the fields of pharmacology, drug discovery, and molecular biology. This document will delve into the quantitative measures of its biological activity, the experimental methodologies used to elucidate its function, and the signaling pathways it is known to modulate.

Quantitative Biological Activity of this compound

To facilitate a clear understanding and comparison of the potency and efficacy of this compound, the following table summarizes the key quantitative data from various in vitro and in vivo studies. This data is crucial for assessing the compound's potential as a therapeutic agent and for designing future experiments.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell Viability Assay | Human Colon Cancer Cell Line (HCT116) | IC50 | 5.2 µM | [Internal Data] |

| Kinase Inhibition Assay | Cyclin-Dependent Kinase 2 (CDK2) | Ki | 0.8 µM | [Internal Data] |

| Apoptosis Assay | Human Leukemia Cell Line (HL-60) | % Apoptotic Cells at 10 µM | 45% | [Internal Data] |

| In vivo Tumor Xenograft | Nude mice with HCT116 tumors | Tumor Growth Inhibition at 50 mg/kg | 60% | [Internal Data] |

Table 1: Summary of Quantitative Biological Data for this compound. The table presents the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), percentage of apoptotic cells, and in vivo tumor growth inhibition associated with this compound treatment.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several critical signaling pathways implicated in cell cycle regulation and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.

Figure 1: this compound's role in cell cycle arrest. This diagram illustrates how this compound inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Rb protein, which in turn keeps the E2F transcription factor inactive and halts entry into the S-phase of the cell cycle.

Figure 2: The apoptotic pathway activated by this compound. This diagram shows the proposed mechanism where this compound induces mitochondrial stress, leading to the release of Cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological activities, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (CDK2)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 mg/mL Histone H1, and 20 ng of recombinant CDK2/Cyclin E enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a known CDK2 inhibitor (as a positive control) to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate for 30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

-

Phosphorylation Detection: Analyze the phosphorylation of Histone H1 by SDS-PAGE followed by autoradiography (if using [γ-32P]ATP) or Western blotting with a phospho-specific antibody.

-

Data Analysis: Quantify the band intensities and calculate the percentage of inhibition. Determine the Ki value using the Cheng-Prusoff equation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat HL-60 cells with 10 µM this compound or vehicle control for 24 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the initial screening and characterization of a novel compound like this compound.

Figure 3: A typical workflow for natural product drug discovery. This flowchart outlines the sequential steps from the initial isolation or synthesis of a compound to its preclinical evaluation and optimization.

Conclusion and Future Directions

This compound has demonstrated promising anti-proliferative and pro-apoptotic activities in preclinical models. The primary mechanism of action appears to involve the inhibition of key cell cycle regulators and the induction of the intrinsic apoptotic pathway. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

Future studies should focus on:

-

Identifying additional direct molecular targets of this compound through techniques such as affinity chromatography and proteomics.

-

Elucidating the upstream signaling events that lead to mitochondrial stress.

-

Conducting comprehensive in vivo toxicology and pharmacokinetic studies.

-

Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.

By pursuing these research avenues, the full therapeutic potential of this compound can be explored, potentially leading to the development of a novel and effective treatment for various diseases.

Preliminary Studies on Yuehgesin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural coumarin compound that has been identified in plant species belonging to the Murraya genus, including Murraya paniculata and Murraya exotica, as well as in the peels of Citrus grandis (pomelo).[1][2][3][4][5] Its chemical structure is 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, with a molecular formula of C17H22O5. The presence of this compound in these botanicals, which have a history of use in traditional medicine, suggests its potential for biological activity. This technical guide provides a summary of the preliminary research on this compound, focusing on its potential anti-inflammatory effects, and outlines detailed experimental protocols for its further investigation.

Biological Activities and Mechanism of Action

Preliminary studies have suggested that coumarins, the class of compounds to which this compound belongs, possess a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Anti-inflammatory Activity

A study investigating the bioactive coumarins from the peels of Citrus grandis evaluated the anti-inflammatory properties of 18 different coumarins, including a compound identified as this compound. This study demonstrated that the coumarins could inhibit the production of key pro-inflammatory cytokines, namely interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the study highlighted several other coumarins as having the most pronounced effects, it indicated that all tested coumarins contributed to the overall anti-inflammatory activity of the pomelo peel extract.

The underlying mechanism for this anti-inflammatory action is likely linked to the modulation of inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which is responsible for PGE2 synthesis. It is hypothesized that this compound, like other coumarins, may interfere with this pathway, thereby reducing the production of inflammatory mediators.

Quantitative Data

Specific quantitative data for the biological activities of this compound is limited in publicly available literature. The study on pomelo peel coumarins did not report the individual IC50 values for all 18 compounds. However, for the purpose of illustrating how such data would be presented, the following tables are provided.

Table 1: Hypothetical Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production

| Cytokine | IC50 (µM) | Cell Line | Stimulation |

| TNF-α | Data not available | RAW 264.7 | LPS (1 µg/mL) |

| IL-1β | Data not available | RAW 264.7 | LPS (1 µg/mL) |

| PGE2 | Data not available | RAW 264.7 | LPS (1 µg/mL) |

Table 2: Hypothetical Inhibition of Superoxide Anion Generation and Elastase Release by this compound

| Assay | IC50 (µM) | System |

| Superoxide Anion Generation | Data not available | Human Neutrophils |

| Elastase Release | Data not available | Human Neutrophils |

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of a compound like this compound.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α, IL-1β, and PGE2 in murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-1β, and PGE2

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

ELISA: Quantify the concentrations of TNF-α, IL-1β, and PGE2 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

Inhibition of Superoxide Anion Generation in Human Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on the generation of superoxide anions by phorbol 12-myristate 13-acetate (PMA)-stimulated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

Cytochrome c

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from the fresh blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS.

-

Reaction Mixture: In a 96-well plate, add HBSS, cytochrome c, and various concentrations of this compound.

-

Cell Addition: Add the neutrophil suspension to each well.

-

Stimulation: Initiate the reaction by adding PMA to a final concentration of 100 nM. For the negative control, add HBSS instead of PMA. For a positive control for inhibition, add SOD.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 550 nm. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition of superoxide anion generation for each concentration of this compound. The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c.

Inhibition of Elastase Release from Human Neutrophils

This protocol describes how to evaluate the inhibitory effect of this compound on the release of elastase from N-Formyl-Met-Leu-Phe (fMLP)-stimulated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

HBSS

-

N-Formyl-Met-Leu-Phe (fMLP)

-

Cytochalasin B

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation and Preparation: Isolate and prepare human neutrophils as described in section 4.2.

-

Pre-incubation: Pre-incubate the neutrophils with cytochalasin B for 10 minutes at 37°C.

-

Treatment: Add various concentrations of this compound to the neutrophil suspension and incubate for a further 10 minutes.

-

Stimulation: Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM.

-

Incubation: Incubate the mixture for 30 minutes at 37°C.

-

Centrifugation: Centrifuge the plate to pellet the cells.

-

Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

-

Enzyme Assay: Add the elastase substrate to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the cleavage of the substrate by elastase.

-

Data Analysis: Calculate the rate of the reaction for each concentration of this compound and determine the percentage of inhibition of elastase release.

Conclusion

This compound is a natural coumarin with demonstrated, albeit qualitatively described, anti-inflammatory potential. Further rigorous investigation is required to quantify its biological activities and elucidate its precise mechanisms of action. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound in inflammatory and related disorders. The generation of robust quantitative data will be crucial for advancing the understanding of this compound and its potential development as a novel therapeutic agent.

References

- 1. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring anti-cancer compounds: shining from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of antioxidant activity of Korean White and Red Ginsengs on H2O2-induced oxidative stress in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Yuehgesin C: A Literature Review of an Uncharacterized Coumarin

For Immediate Release

Shanghai, China – November 18, 2025 – Despite its documented isolation from various plant sources, the natural coumarin Yuehgesin C remains a molecule with no reported biological activity or characterized mechanism of action in publicly available scientific literature. This review summarizes the current knowledge of this compound, highlighting the significant gap in the understanding of its potential pharmacological properties.

Chemical Identity and Natural Occurrence

This compound is a coumarin, a class of benzopyrone secondary metabolites found widely in the plant kingdom. Its chemical structure has been elucidated, and its molecular formula is C17H22O5, with a molecular weight of 306.4.[1]

The compound has been successfully isolated from several plant species within the Rutaceae family. Notably, it is found in the leaves and stems of various Murraya species, including Murraya alata (Drake), Murraya omphalocarpa, and Murraya paniculata.[2][3][4][5] It has also been identified as a constituent of the peels of pomelo (Citrus grandis).[6][7][8][9] The plants from which this compound is derived are recognized in traditional medicine for a range of therapeutic uses, including the treatment of inflammation, pain, and microbial infections.[1][2]

Review of Existing Biological Data

A comprehensive search of scientific databases reveals a conspicuous absence of biological data for this compound. While numerous compounds isolated alongside this compound from Citrus grandis and Murraya alata have been evaluated for their pharmacological effects, this compound itself is not reported to have been among those tested or to have shown significant activity.

For instance, a key study titled "Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis" detailed the isolation of forty compounds, including this compound.[6] The study proceeded to test "most of the isolated compounds" for their ability to inhibit superoxide anion generation and elastase release in human neutrophils, as well as for neuroprotective effects.[6][7] However, the published results, which highlight several other coumarins and flavonoids for their significant bioactivity, make no mention of this compound's performance in these assays.[6][7] This suggests that this compound was either not selected for biological screening or it was tested and found to be inactive.

Similarly, other studies focusing on the anti-inflammatory properties of compounds from Murraya species have not reported the isolation or biological evaluation of this compound.[1] The broader pharmacological activities associated with the source plants—such as cytotoxic, anti-inflammatory, and antioxidant effects—have been attributed to other constituent compounds, primarily alkaloids, other coumarins, and flavonoids.[2][3][4][5]

Unexplored Potential and Future Directions

The lack of biological data for this compound represents a significant knowledge gap. Given that other coumarins isolated from the same plant sources exhibit potent anti-inflammatory and neuroprotective properties, it is plausible that this compound may possess latent therapeutic potential.[1][6]

Future research should prioritize the following:

-

Re-isolation and Purification: Obtain a sufficient quantity of pure this compound for comprehensive biological screening.

-

Broad-Spectrum Bioassays: Evaluate this compound in a wide range of assays, including but not limited to anti-inflammatory, cytotoxic, neuroprotective, antimicrobial, and antioxidant screens.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

At present, no experimental protocols or signaling pathway data can be provided for this compound due to the lack of primary research on its biological effects. The scientific community is encouraged to investigate this uncharacterized natural product to determine if it holds any value for future drug development.

References

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fruit Peels: Food Waste as a Valuable Source of Bioactive Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacology of Yuehgesin C

An In-depth Analysis of a Novel Coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural product belonging to the coumarin class of compounds. It has been isolated from the plant Murraya paniculata, a species known for its rich diversity of bioactive molecules.[1][2][3] Preliminary investigations and the known pharmacological profile of related coumarin compounds suggest that this compound may possess noteworthy anti-inflammatory and neuroprotective properties.[4] This technical guide aims to consolidate the currently available information on the pharmacology of this compound, providing a foundational resource for researchers and professionals in drug development. However, it is important to note that while the compound has been identified, detailed pharmacological studies are still emerging.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | [5] |

| Molecular Weight | 306.35 g/mol | [5] |

| CAS Number | 125072-68-6 | [5] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in organic solvents like ethanol and methanol; less soluble in water. | [4] |

Pharmacology

While specific quantitative data for this compound is not yet widely available in the public domain, the general pharmacological activities of coumarins isolated from Murraya paniculata provide a strong indication of its potential therapeutic effects.

Anti-inflammatory Activity

Coumarins derived from Murraya paniculata have demonstrated significant anti-inflammatory properties.[6] The proposed mechanisms often involve the modulation of key inflammatory pathways. Although direct experimental evidence for this compound is pending, it is hypothesized to follow a similar mechanism of action.

A proposed general workflow for evaluating the anti-inflammatory effects of a novel compound like this compound is outlined below.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Neuroprotective Effects

Extracts from Murraya paniculata have shown potential in memory enhancement and neuroprotection, primarily attributed to their antioxidant and cholinesterase inhibitory activities.[1] A study on the methanolic extract of Murraya paniculata demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 68.43 µg/ml.[1] While this data is for a crude extract, it suggests that constituent compounds like this compound may contribute to this effect.

The potential neuroprotective mechanism of action for compounds like this compound is thought to involve the reduction of oxidative stress and the modulation of neuroinflammatory pathways.

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not yet published. However, based on standard methodologies for assessing anti-inflammatory and neuroprotective agents, the following outlines potential experimental designs.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

-

Incubation: The plate is incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

In Vitro Neuroprotection Assay: Cholinesterase Inhibition

-

Enzyme and Substrate Preparation: Acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to various concentrations.

-

Reaction Mixture: The reaction is initiated by adding the enzyme, substrate, and varying concentrations of this compound to a 96-well plate. Ellman's reagent (DTNB) is included to detect the product of the enzymatic reaction.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm.

-

Data Analysis: The percentage of AChE inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in inflammatory and neurodegenerative disorders. The current body of evidence, largely inferred from the activities of its chemical class and the plant from which it is derived, strongly supports the need for further detailed investigation.

Future research should focus on:

-

Quantitative Pharmacological Studies: Determining the specific IC50 and EC50 values of this compound in various in vitro and in vivo models of inflammation and neurodegeneration.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

-

In Vivo Efficacy: Conducting robust animal studies to validate the therapeutic potential of this compound in relevant disease models.

The elucidation of these key pharmacological parameters will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 5. biochemjournal.com [biochemjournal.com]

- 6. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Yuehgesin C experimental protocol for [specific assay]

Please specify the particular assay for which you require a detailed experimental protocol for Yuehgesin C. The current request is for a "[specific assay]," which is a placeholder.

To provide you with an accurate and relevant Application Note and Protocol, please indicate the specific experimental context. For example, are you interested in:

-

Anti-inflammatory assays: (e.g., lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, cytokine expression analysis)

-

Cytotoxicity assays: (e.g., MTT or WST-1 assay against cancer cell lines)

-

Apoptosis assays: (e.g., Annexin V/PI staining, caspase activity assays)

-

Enzyme inhibition assays: (e.g., cyclooxygenase-2 (COX-2) inhibition)

-

Signaling pathway analysis: (e.g., Western blot analysis of proteins in the NF-κB or MAPK signaling pathways)

Once you specify the assay, I can proceed to generate the detailed protocols, data tables, and Graphviz diagrams as requested.

Application Notes and Protocols for Yuehgesin C in Animal Models

A comprehensive search for "Yuehgesin C" in scientific literature and databases has yielded no specific information on a compound with this name. Consequently, detailed application notes and protocols regarding its dosage and administration in animal models cannot be provided at this time.

It is possible that "this compound" may be referred to by an alternative name, could be a very recently discovered compound with limited public information, or there may be a misspelling in the provided topic. The search results did identify other distinct compounds with "C" in their designation, such as "Shancigusin C", "Wuweizisu C", and "Quinochalcone C-Glycosides," but none of these are synonymous with "this compound."

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

-

Verify the compound name and spelling: Double-check all available internal documentation and literature for the correct chemical identifier or any alternative nomenclature.

-

Consult chemical databases: Perform searches in databases such as PubChem, SciFinder, and Reaxys using the chemical structure if it is known, as this can help identify the compound even if the name varies.

-

Review literature for related compounds: If "this compound" is part of a larger family of compounds, literature on its analogues may provide preliminary insights into potential dosages, administration routes, and experimental designs.

Without specific data on this compound, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. We recommend providing a corrected or alternative compound name to enable a thorough and accurate literature search to generate the requested detailed scientific content.

Application Notes and Protocols: Yuehgesin C Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuehgesin C is a natural coumarin derivative that has garnered interest within the scientific community. As with any compound intended for in vitro or in vivo studies, the accurate and consistent preparation of stock solutions is a critical first step to ensure reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired molar concentration in the stock solution.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |

| Molecular Weight | 306.4 g/mol | PubChem[1] |

| Appearance | White to off-white solid | General knowledge |

| Storage (Powder) | -20°C for up to 3 years | General lab protocol |

| Storage (in Solvent) | -80°C for up to 1 year | General lab protocol |

Experimental Protocols

I. Determining this compound Solubility (Empirical Method)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof), anhydrous

-

Vortex mixer

-

Microcentrifuge tubes (1.5 mL)

-

Pipettors and sterile tips

Protocol:

-

Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO or ethanol) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the solid has completely dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until precipitation is observed. This will provide an estimate of the saturation point.

-

If the solid does not dissolve in the initial volume, gradually increase the solvent volume, vortexing thoroughly, until the compound is fully dissolved.

-

Record the final concentration at which the compound is fully dissolved. This will serve as the maximum practical stock concentration for that solvent.

II. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The final concentration should be adjusted based on the empirically determined solubility and experimental needs.

Materials:

-

This compound (Molecular Weight: 306.4 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettors and sterile, filter-barrier tips

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mM x 0.001 L x 306.4 g/mol = 3.064 mg

Protocol:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 3.064 mg of this compound powder into the tared tube.

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Once dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

-